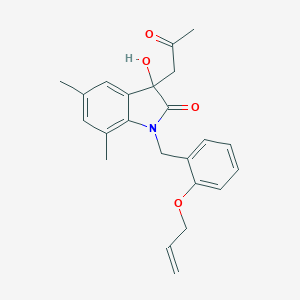
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-substituted-3-hydroxyindolin-2-ones, has been achieved under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . This suggests a potential synthetic pathway for “1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one”.Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been designed as an acetylcholine esterase (AChE) inhibitor , based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). Inhibition of AChE is a recognized strategy for symptomatic improvement in AD, as it increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission .
Antioxidant Activity
Although most compounds in the series showed only weak scavenging activity in the DPPH free radical-scavenging assay, the pursuit of antioxidant properties is a significant area of research. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various chronic diseases .
Anti-Cancer Properties
Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancer. One particular derivative, referred to as compound 5g, showed IC50 values as low as 0.65 µM, outperforming adriamycin, a positive control, and suggesting potential for development as an anticancer agent .
Nitric Oxide Production Inhibition
The compound has been identified as an inhibitor of nitric oxide (NO) production. It demonstrated a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation. This is significant because NO plays various roles in inflammation and cellular signaling, and its overproduction is associated with several diseases .
Microbiome Research
A human-derived Enterocloster strain produced this compound, marking the first discovery of such a metabolite from this genus. The human microbiota, particularly in the large intestine, is associated with health and disease. Secondary metabolites like this compound are involved in the pathogenesis and malignant transformations associated with diseases .
Neuroprotective Effects
Given its role as an AChE inhibitor and its potential antioxidant properties, there is a possibility that this compound could have neuroprotective effects. Neuroprotection is an important area of research, especially for neurodegenerative diseases like AD, Parkinson’s disease, and multiple sclerosis .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound was designed as an AChE inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in acetylcholine levels .
Biochemical Pathways
It is known that ache inhibitors like this compound can affect thecholinergic pathway . By inhibiting AChE, they increase the concentration of acetylcholine at synapses, enhancing cholinergic transmission .
Pharmacokinetics
The effectiveness of the compound in inhibiting ache suggests that it is likely to have good bioavailability .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific context. In the context of Alzheimer’s disease, this can help to alleviate symptoms by enhancing cholinergic transmission . Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines , suggesting potential anticancer applications.
properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCQEBQUYPJRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)
![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)
![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)
![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)
![2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B368398.png)
![1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368400.png)
![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368401.png)
![2-furyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368404.png)
![1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368405.png)
![2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368406.png)
![2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368408.png)
![2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368410.png)